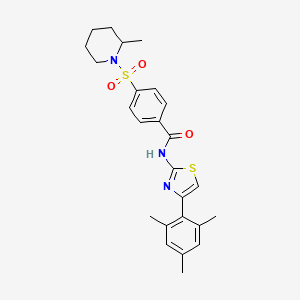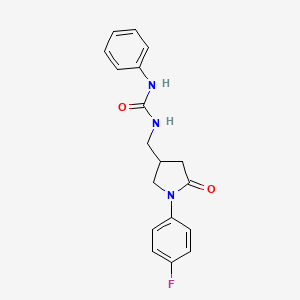![molecular formula C25H24N2O2S B2443313 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide CAS No. 477555-97-8](/img/structure/B2443313.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[d]thiazol-2-yl compounds are a class of organic compounds that contain a benzothiazole moiety . They are used as building blocks in the synthesis of various complex organic compounds .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl compounds often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S–N coupling approach, a S–N coupling/S-oxidation sequence, or a S-oxidation/S–F bond formation/SuFEx approach .Molecular Structure Analysis
The molecular structure of these compounds can be characterized by NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including weak base-promoted N-alkylation and a stereoselective microwave-promoted Fukuyama–Mitsunobu reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by solvent effects. For example, the degree of charge transfer can gradually increase with an increase in solvent polarity .科学的研究の応用
Antimicrobial Applications
Thiazole derivatives, including compounds structurally related to N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(pentyloxy)benzamide, have been synthesized and evaluated for antimicrobial activity. For instance, Bikobo et al. (2017) synthesized a series of thiazole derivatives showing significant antimicrobial potency against various bacterial and fungal strains, with some compounds outperforming reference drugs in inhibitory effect against pathogenic strains (Bikobo et al., 2017). Additionally, compounds synthesized by Narayana et al. (2004) targeted antifungal applications, demonstrating the versatile antimicrobial potential of thiazole-based compounds (Narayana et al., 2004).
Anticancer Applications
Thiazole derivatives have also been investigated for their anticancer properties. A study by Ravinaik et al. (2021) involved the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, highlighting the potential of thiazole derivatives in cancer treatment (Ravinaik et al., 2021).
Fluorescent Compound Development
Thiazole derivatives have been explored for their fluorescent properties, contributing to the development of new fluorescent materials. Zhang et al. (2017) synthesized N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, which exhibited excellent photophysical properties, including large Stokes shifts and solid-state fluorescence. This suggests the potential of thiazole-based compounds in creating advanced fluorescent materials (Zhang et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-3-8-17-29-19-15-13-18(14-16-19)24(28)26-21-10-5-4-9-20(21)25-27-22-11-6-7-12-23(22)30-25/h4-7,9-16H,2-3,8,17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAJHCJGCSOMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-Methyl-3-[2-[[(E)-2-phenylethenyl]sulfonylamino]ethyl]benzamide](/img/structure/B2443234.png)

![[4-(4-Methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone](/img/structure/B2443238.png)
![N-[1-(3,5-Dichlorophenyl)-3-hydroxypropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2443240.png)



![2-(4,6-dioxo-2-phenyl-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2443247.png)


![Tert-butyl N-[[3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]cyclopentyl]methyl]carbamate](/img/structure/B2443252.png)